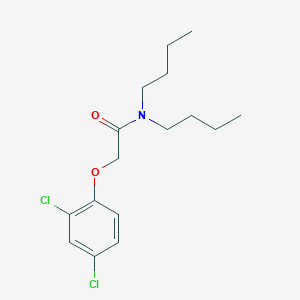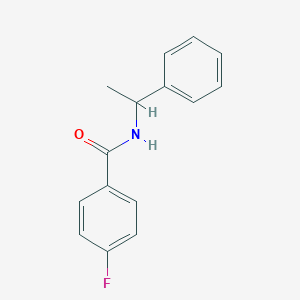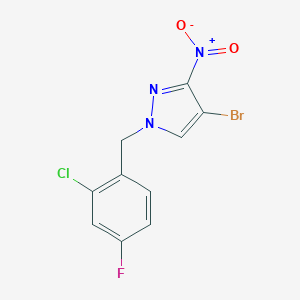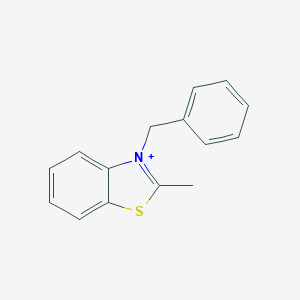![molecular formula C21H18N4O3S B261561 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazolopyrimidines, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes involved in the inflammatory, cancer, and viral pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been demonstrated to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, this compound has been demonstrated to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid in lab experiments is its high potency and specificity. This compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological pathways. Additionally, this compound has been demonstrated to have low toxicity, which is important for studying its potential applications in drug development. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid. One direction is to further elucidate its mechanism of action by identifying its molecular targets and pathways. Additionally, future research could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its potential as a drug candidate. Furthermore, this compound could be further explored for its potential applications in treating various diseases, such as cancer, inflammation, and viral infections.
Synthesemethoden
The synthesis of 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid involves a multi-step process. The starting material for the synthesis is 4-methylphenylhydrazine, which is reacted with ethyl acetoacetate to form a pyrazolone intermediate. The pyrazolone intermediate is then treated with phenyl isothiocyanate to form the pyrazolopyrimidine scaffold. Finally, the sulfanyl group is introduced using 3-mercaptopropionic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been demonstrated to have anti-viral activity against various viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Eigenschaften
Molekularformel |
C21H18N4O3S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
3-[5-(4-methylphenyl)-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H18N4O3S/c1-14-7-9-15(10-8-14)24-20(28)17-13-22-25(16-5-3-2-4-6-16)19(17)23-21(24)29-12-11-18(26)27/h2-10,13H,11-12H2,1H3,(H,26,27) |
InChI-Schlüssel |
VHYZMGRBUKCWJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)O)N(N=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)O)N(N=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






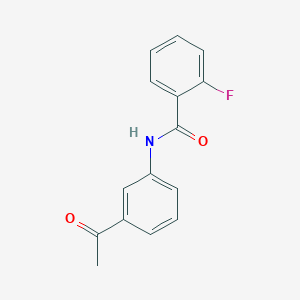

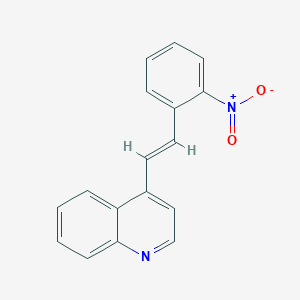
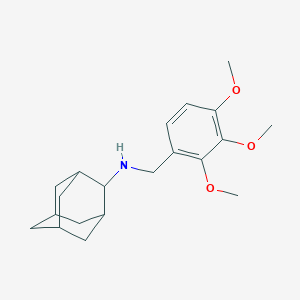
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
